N'-(2-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(2-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a thienyl group, and a methoxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide: This intermediate can be synthesized by reacting 5-methyl-2-thiophenecarboxylic acid with hydrazine hydrate, followed by cyclization with ethyl acetoacetate.
Condensation Reaction: The intermediate is then reacted with 2-methoxybenzaldehyde in ethanol under reflux to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles like amines or thiols; often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thienyl or pyrazole rings.
Reduction: Reduced hydrazone to hydrazine derivatives.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating diseases due to its biological activities.
Industry: May be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N’-(2-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Hydroxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Chlorobenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Nitrobenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(2-Methoxybenzylidene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance its solubility and potentially improve its biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-11-7-8-16(24-11)13-9-14(20-19-13)17(22)21-18-10-12-5-3-4-6-15(12)23-2/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
YWFDPBCCOMAJIK-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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